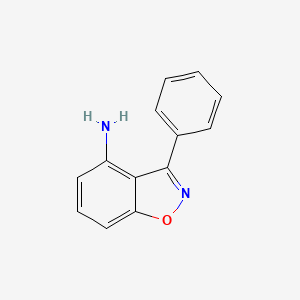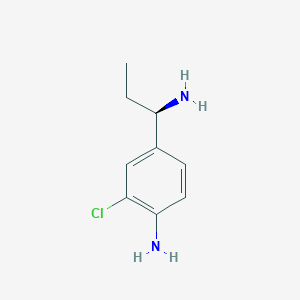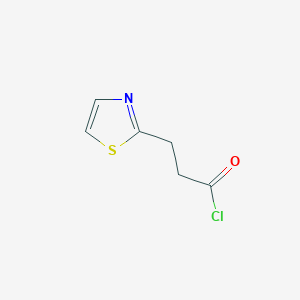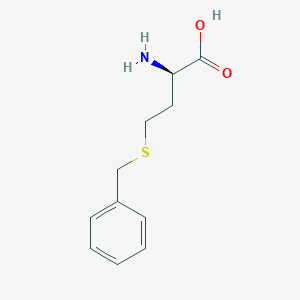
3-Phenyl-1,2-benzisoxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbenzo[d]isoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
The synthesis of 3-Phenylbenzo[d]isoxazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with Rink amide resin using EDC·HCl as the coupling agent in the presence of dry DMF as the solvent . Another method includes the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
3-Phenylbenzo[d]isoxazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu (I) or Ru (II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroximinoyl chlorides and iodinated terminal alkynes can yield iodoisoxazoles .
Applications De Recherche Scientifique
3-Phenylbenzo[d]isoxazol-4-amine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Its diverse biological activities make it a valuable compound for drug discovery and development .
Mécanisme D'action
The mechanism of action of 3-Phenylbenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a GABA uptake inhibitor, which contributes to its anticonvulsant activity . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential .
Comparaison Avec Des Composés Similaires
3-Phenylbenzo[d]isoxazol-4-amine can be compared with other similar compounds, such as 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles . These compounds share similar structural features and biological activities but differ in their specific applications and potency. The unique combination of the phenyl and isoxazole moieties in 3-Phenylbenzo[d]isoxazol-4-amine contributes to its distinct properties and therapeutic potential .
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-phenyl-1,2-benzoxazol-4-amine |
InChI |
InChI=1S/C13H10N2O/c14-10-7-4-8-11-12(10)13(15-16-11)9-5-2-1-3-6-9/h1-8H,14H2 |
Clé InChI |
JYRDQMUTMHUFAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC3=CC=CC(=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)


![3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12965418.png)
![7-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12965420.png)

![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)







